

Application Notes & Protocols: Synthesis of Chromium(III) Oxide Nanoparticles Using Ammonium Dichromate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium dichromate

Cat. No.: B147842

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) oxide (Cr_2O_3), also known as eskolaite, is a transition metal oxide with a wide bandgap (≈ 3.4 eV), high thermal stability, and excellent catalytic properties. In its nanocrystalline form, Cr_2O_3 exhibits enhanced characteristics due to a high surface-to-volume ratio, making it a material of significant interest for applications in heterogeneous catalysis, advanced pigments, wear-resistant coatings, and biomedical fields.

While various methods exist for Cr_2O_3 nanoparticle synthesis, this document focuses on the use of **ammonium dichromate** ($(\text{NH}_4)_2\text{Cr}_2\text{O}_7$) as a precursor. Two primary methods will be discussed: the classic solid-state thermal decomposition and the more controlled Solution Combustion Synthesis (SCS). The SCS method is particularly effective for producing nanoparticles with controlled crystallite sizes.^[1]

Extreme caution must be exercised when handling **ammonium dichromate**, as it is a toxic, oxidizing, and suspected carcinogenic compound containing hexavalent chromium.^{[2][3]} All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Synthesis Method 1: Solution Combustion Synthesis (SCS)

Solution Combustion Synthesis is a versatile and rapid method for producing homogeneous, crystalline oxide nanoparticles. The process involves a self-sustaining, exothermic redox reaction in an aqueous solution containing the metal precursor (oxidizer) and a fuel (reductant), such as glycine or urea.^{[1][4]} The rapid, high-temperature reaction limits particle agglomeration, yielding fine nanostructured materials.

In this method, **ammonium dichromate** ($(\text{NH}_4)_2\text{Cr}_2\text{O}_7$) acts as the chromium source and the primary oxidizing agent. An organic fuel, such as glycine ($\text{C}_2\text{H}_5\text{NO}_2$) or urea ($\text{CH}_4\text{N}_2\text{O}$), is added to the aqueous solution. Upon heating, the solution dehydrates and ignites, triggering a rapid, self-propagating combustion reaction that yields the desired metal oxide nanoparticles. ^[1] The choice of fuel and the fuel-to-oxidizer ratio can be adjusted to control the reaction's stoichiometry and influence the final product's characteristics, such as crystallinity, particle size, and specific surface area.^[1]

This protocol describes a generalized procedure for synthesizing Cr_2O_3 nanoparticles based on the Solution Combustion Synthesis method.^[1]

Materials:

- **Ammonium Dichromate** ($(\text{NH}_4)_2\text{Cr}_2\text{O}_7$) (Oxidizer)
- Glycine ($\text{C}_2\text{H}_5\text{NO}_2$) or Urea ($\text{CH}_4\text{N}_2\text{O}$) (Fuel)
- Deionized Water
- Large Pyrex or borosilicate glass beaker (at least 5-10 times the volume of the initial solution)
- Hot plate with magnetic stirring capability
- Stainless steel spatula
- Centrifuge and tubes

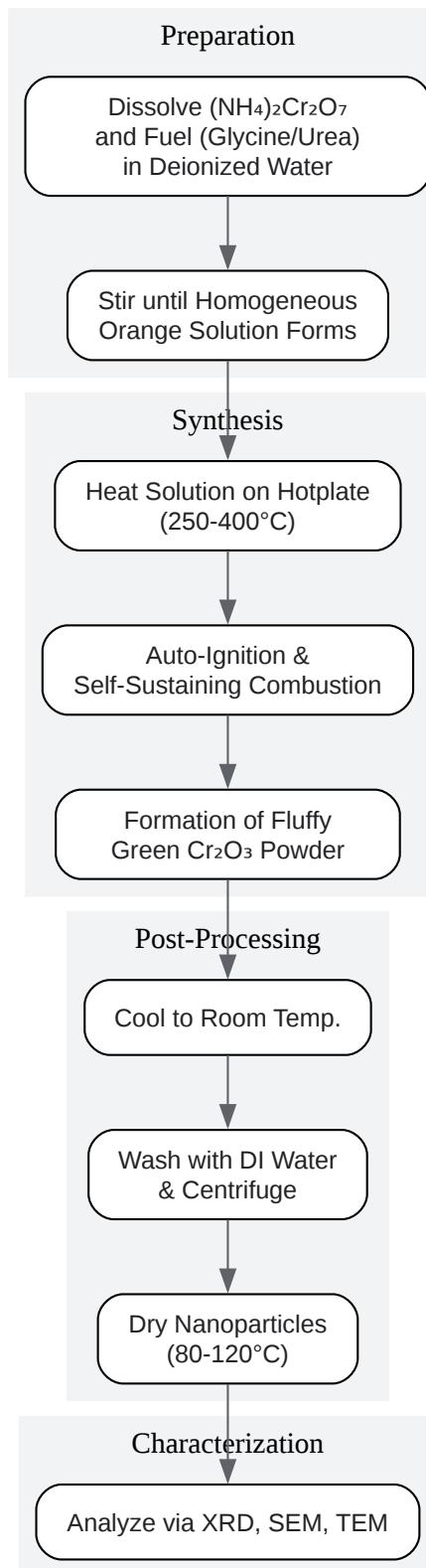
- Drying oven or furnace

Procedure:

- Precursor Solution Preparation:

- In a fume hood, dissolve a stoichiometric amount of **ammonium dichromate** and the chosen fuel (e.g., glycine) in a minimal amount of deionized water in the large beaker.
 - Stir the solution at room temperature until all solids are completely dissolved, forming a clear, orange solution.

- Initiation of Combustion:


- Place the beaker on a hot plate and heat the solution, typically between 250-400°C, while stirring.
 - The solution will begin to boil, dehydrate, and become a viscous gel.
 - Upon reaching the ignition point, the gel will auto-ignite and undergo a rapid, smoldering combustion reaction. The reaction is self-sustaining and produces a voluminous, fluffy green powder.[2]

- Product Collection and Purification:

- Allow the beaker to cool to room temperature after the combustion is complete.
 - Gently collect the resulting green Cr₂O₃ powder.
 - To remove any soluble impurities, wash the powder several times with deionized water, using centrifugation to separate the nanoparticles from the supernatant.
 - Dry the purified nanoparticles in an oven, typically at 80-120°C, for several hours to remove residual water.

- Calcination (Optional):

- For enhanced crystallinity, the dried powder can be calcined in a furnace at a specific temperature (e.g., 500-600°C) for a set duration (e.g., 2-3 hours).

[Click to download full resolution via product page](#)

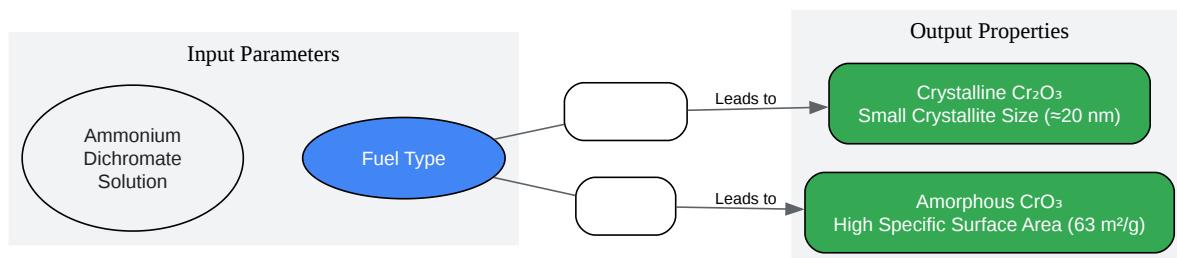
Caption: Workflow for Solution Combustion Synthesis of Cr₂O₃ Nanoparticles.

Synthesis Method 2: Solid-State Thermal Decomposition

The thermal decomposition of solid **ammonium dichromate** is a well-known exothermic reaction, famously demonstrated as the "Chemical Volcano."^{[5][6]} While spectacular, this method offers limited control over nanoparticle size and morphology, typically resulting in a voluminous, flaky ash of bulk Cr₂O₃ rather than well-defined nanoparticles.^[5]

The reaction is: (NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)^[7]

Once initiated by heat, the reaction is self-sustaining, producing sparks and ejecting the resulting green chromium(III) oxide.^{[5][6]} Due to the lack of control, this method is generally not preferred for high-quality nanoparticle synthesis but is included for completeness.


Data Presentation: Synthesis Parameters and Nanoparticle Properties

The following table summarizes quantitative data for Cr₂O₃ nanoparticles synthesized via various methods, highlighting the results from the Solution Combustion Synthesis route.

Synthesis Method	Precursor (s)	Fuel/Age nt	Calcinati on Temp. (°C)	Average Particle/Crystallite Size	Specific Surface Area (m²/g)	Referenc e
Solution Combustion	$(\text{NH}_4)_2\text{Cr}_2\text{O}_7$	Glycine	Not Specified	≈ 20 nm	Not Specified	[1]
Solution Combustion	$(\text{NH}_4)_2\text{Cr}_2\text{O}_7$	Urea, NH_4NO_3	Not Specified	≈ 21 nm	Not Specified	[1]
Solution Combustion	$(\text{NH}_4)_2\text{Cr}_2\text{O}_7$	Urea	Not Specified	Amorphous Product	63	[1]
Thermal Decomposition	$\text{Cr}(\text{NO}_3)_3$ + Oxalic Acid	-	500	10 - 100 nm	Not Specified	
Thermal Decomposition	$\text{Cr}(\text{NO}_3)_3$ + Oxalic Acid	-	600	More uniform, <100 nm	Not Specified	
Aqueous Precipitation	$\text{Cr}_2(\text{SO}_4)_3$	Ammonia	600	20 - 70 nm	Not Specified	[8]

Logical Relationships in Solution Combustion Synthesis

The parameters of the SCS process directly influence the properties of the final chromium oxide product. The choice of fuel is a critical factor.

[Click to download full resolution via product page](#)

Caption: Influence of Fuel Type on Chromium Oxide Properties in SCS.

Characterization Protocols

Standard techniques are used to confirm the synthesis and characterize the properties of the Cr₂O₃ nanoparticles.

- X-ray Diffraction (XRD): Used to determine the crystal phase, purity, and average crystallite size (via the Scherrer equation) of the synthesized powder. The expected pattern for Cr₂O₃ is a rhombohedral (hexagonal) structure.[8]
- Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and degree of agglomeration of the nanoparticles.[8]
- Transmission Electron Microscopy (TEM): Used for direct visualization of the nanoparticles to determine their size, size distribution, and shape with high resolution.[8]
- Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the nanoparticle powder, a critical parameter for catalytic applications.[1]

Safety Precautions

- Toxicity and Carcinogenicity: **Ammonium dichromate** contains hexavalent chromium (Cr(VI)), which is highly toxic and a known carcinogen.[2][3] Inhalation and skin contact must

be strictly avoided.

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
- Ventilation: All procedures involving **ammonium dichromate**, including weighing, solution preparation, and the combustion reaction, must be performed inside a certified chemical fume hood to prevent inhalation of dust or reaction products.[5]
- Exothermic Reaction: The decomposition reaction is highly exothermic and proceeds rapidly. Use appropriate heat-resistant glassware and surfaces. Ensure the reaction vessel is large enough to contain the voluminous product.[5][9]
- Waste Disposal: All waste containing chromium compounds must be disposed of according to institutional and local environmental regulations for hazardous chemical waste. Do not discard in regular trash or down the drain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uomphysics.net [uomphysics.net]
- 5. Ammonium dichromate volcano | Demonstration | RSC Education [edu.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Ammonium dichromate - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 9. Thermal decomposition of ammonium dichromate gives class 12 chemistry CBSE [vedantu.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Chromium(III) Oxide Nanoparticles Using Ammonium Dichromate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147842#use-of-ammonium-dichromate-in-the-synthesis-of-chromium-iii-oxide-nanoparticles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com